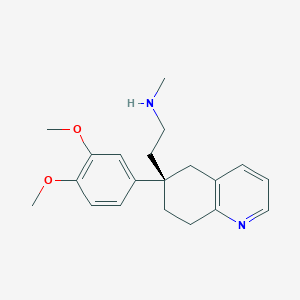

(-)-Tortuosamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

2-[(6S)-6-(3,4-dimethoxyphenyl)-7,8-dihydro-5H-quinolin-6-yl]-N-methylethanamine |

InChI |

InChI=1S/C20H26N2O2/c1-21-12-10-20(9-8-17-15(14-20)5-4-11-22-17)16-6-7-18(23-2)19(13-16)24-3/h4-7,11,13,21H,8-10,12,14H2,1-3H3/t20-/m1/s1 |

InChI Key |

QFRVOGLOHJOHAY-HXUWFJFHSA-N |

SMILES |

CNCCC1(CCC2=C(C1)C=CC=N2)C3=CC(=C(C=C3)OC)OC |

Isomeric SMILES |

CNCC[C@@]1(CCC2=C(C1)C=CC=N2)C3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CNCCC1(CCC2=C(C1)C=CC=N2)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Natural Occurrence and Isolation

Botanical Sources and Distribution

(-)-Tortuosamine (PubChem CID: 443745) is an alkaloid found in various species, most notably Sceletium tortuosum and certain Mesembryanthemum species, including Mesembryanthemum ladismithiense and Mesembryanthemum tortuosum nih.gov. Sceletium tortuosum, commonly known as kanna, channa, or kougoed, is a perennial succulent plant indigenous to the Cape Provinces of South Africa wikipedia.orgnih.gov. This plant has been traditionally utilized by the Khoisan peoples for centuries wikipedia.org.

The genus Sceletium is classified under the Aizoaceae family, specifically within the Mesembryanthemoideae subfamily researchgate.netbioresscientia.compkfokam-cap.org. Research has identified over 25 alkaloids within Sceletium species, categorized into four main structural classes: mesembrine (B35894), Sceletium A4, joubertiamine, and tortuosamine, with mesembrine-type alkaloids being the most prevalent wikipedia.orgresearchgate.net. Early studies, such as those by Snyckers et al. (1971), reported the isolation and structural elucidation of a partial racemic Sceletium alkaloid A4 and tortuosamine from Sceletium tortuosum sceletium.org. Similarly, Jeffs et al. (1974) identified tortuosamine from Sceletium namaquense, a synonym for S. tortuosum nih.govbiorxiv.org.

While Sceletium tortuosum is the primary source, the presence of mesembrine alkaloids, including potentially tortuosamine, has been indicated in other genera within the Mesembryanthemaceae family researchgate.net. For instance, investigations by Smith et al. (1998) screened various taxa of the Mesembryanthemaceae, such as Aptenia cordifolia and species of Delosperma (e.g., Delosperma pruinosum and Delosperma pottsii), for the distribution of mesembrane (B1247095) alkaloids researchgate.netdef-sa.com. Although (-)-mesembrine was detected in some of these species, the specific identification of tortuosamine in these other genera is less frequently highlighted in the literature compared to its presence in Sceletium researchgate.net.

The alkaloid chemistry of Mesembryanthemum tortuosum in wild populations exhibits significant variability in both total alkaloid content and relative alkaloid composition nih.gov. Total alkaloid content in wild M. tortuosum can range from 0.05% to nearly 3.0% of dry weight nih.gov. Studies have shown that S. tortuosum populations differ based on their geographic locations, such as between the Northern Cape and Western Cape in South Africa, demonstrating high chemical variability across populations frontiersin.org.

Chemotypic analyses have grouped wild S. tortuosum plants into distinct chemotypes based on their mesembrine-type alkaloid content researchgate.net. For example, a study using GC-MS identified five main chemotypes (A, B, C, D, and E), characterized by varying levels of key alkaloids such as mesembrenol (B12402132), mesembrine, and mesembrenone (B1676307) researchgate.net.

Table 1: Representative Sceletium tortuosum Chemotypes based on Major Alkaloid Content

| Chemotype | Characteristic Alkaloid Profile (Predominant) |

| A | Devoid of mesembrine-type alkaloids |

| B | High levels of mesembrenol (64.96–95.55%) |

| C | High levels of mesembrine (51.25–92.50%) |

| D | Moderate amounts of all four main alkaloids |

| E | High levels of mesembrenone (50.86–72.51%) |

| Note: Data derived from GC-MS analysis of mesembrine-type alkaloids in Sceletium tortuosum populations. researchgate.net |

Factors influencing these quantitative differences in alkaloid profiles include seasonal variation, specific growing conditions, the age of the plant, and post-harvest processing and storage methods researchgate.net.

Isolation Methodologies from Natural Matrices

The isolation of this compound and other alkaloids from natural matrices involves a series of extraction, fractionation, and purification steps designed to separate the desired compounds from complex plant material.

Initial extraction typically involves methods that effectively solubilize the alkaloids from the dried plant material. Common approaches include:

Acid-base extraction: This widely used method leverages the basic nature of alkaloids. Plant material is often macerated in an acidic solution (e.g., 0.25 M sulfuric acid) to protonate the alkaloids, making them water-soluble. The acidic extract is then made alkaline, causing the deprotonated alkaloids to become less soluble in water and allowing their extraction into an organic solvent like dichloromethane (B109758) biorxiv.orgresearchgate.netgoogle.com.

Soxhlet extraction: This technique involves continuous extraction of dried plant material with a suitable solvent, such as 95% ethanol (B145695), over an extended period (e.g., 17 hours) biorxiv.org.

Methanol extraction: Plant samples are ground (often with liquid nitrogen), then extracted with methanol, followed by vortexing, sonication, and centrifugation to separate the supernatant containing the metabolites pkfokam-cap.orgnih.gov. The solvent is subsequently removed, for instance, by rotary evaporation or lyophilization, to yield a crude alkaloid extract google.comgoogle.com.

After the initial extraction, fractionation techniques are employed to reduce the complexity of the crude extract. This often involves liquid-liquid partitioning or preliminary chromatographic steps.

Following extraction and initial fractionation, more refined chromatographic techniques are applied for the purification and isolation of individual alkaloids, including this compound.

Column Chromatography (CC): This is a fundamental purification step. Crude alkaloid extracts are loaded onto columns packed with stationary phases like Kieselgel 60 (silica gel). Elution is performed using solvent gradients, such as chloroform-methanol mixtures, to separate compounds based on their differential affinities for the stationary and mobile phases pkfokam-cap.orgbiorxiv.org.

Thin Layer Chromatography (TLC): Often used for monitoring fractions from column chromatography and for qualitative analysis, TLC employs a thin layer of adsorbent material on a flat support. Fractions are spotted and developed with specific solvent systems (e.g., CHCl3–MeOH–10% NH3) to visualize separated compounds biorxiv.orgsanbi.org.

High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid chromatography technique is particularly effective for separating alkaloids, offering advantages over solid-phase supports due to reduced irreversible adsorption, tailing, and catalytic changes nih.govresearchgate.net. It uses a two-phase solvent system (e.g., n-heptane–MeOH–EtOAc–1% NH3) to achieve separation biorxiv.org.

High-Pressure Chromatography: Specific purification of alkaloid fractions, such as the sceletenone alkaloid fraction, has been achieved using high-pressure chromatography on materials like phenyl-corasil with water:acetonitrile solutions biorxiv.org.

Preparative Layer Chromatography (PLC): This technique is a larger-scale version of TLC, used to purify compounds from crude extracts. An example includes the use of solvent systems like hexane, ethyl acetate (B1210297), and triethylamine (B128534) pkfokam-cap.org.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) are routinely employed for the identification, characterization, and quantification of this compound and other alkaloids during the isolation process researchgate.netpkfokam-cap.orgbiorxiv.orgnih.govcore.ac.ukresearchgate.net.

Early vs. Modern Isolation Paradigms

The isolation of natural products like this compound has evolved significantly over time, reflecting advancements in chemical separation technologies.

Early Isolation Paradigms: In the early stages of research, particularly during the 1970s, the isolation of alkaloids from Sceletium species, including tortuosamine, typically required large quantities of plant material. biorxiv.org For example, Jeffs et al. (1974b) employed Soxhlet extraction with ethanol to obtain alkaloids from Sceletium namaquense (a synonym for Sceletium tortuosum), followed by various chromatographic separation techniques. biorxiv.orgfrontiersin.org Structural characterization in these early studies relied heavily on the analysis of Nuclear Magnetic Resonance (NMR) data. biorxiv.orgfrontiersin.org

Modern Isolation Paradigms: Contemporary approaches to natural product isolation are characterized by enhanced efficiency, sensitivity, and the ability to work with smaller sample sizes. biorxiv.orgfrontiersin.org High-Speed Countercurrent Chromatography (HSCCC) has emerged as a highly effective tool for the rapid isolation of Sceletium alkaloids, including tortuosamine, often yielding higher purities and quantities compared to traditional solid-phase chromatographic methods. researchgate.net Other advanced techniques now routinely applied include Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), High Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). biorxiv.orgfrontiersin.orgcore.ac.ukresearchgate.net Furthermore, innovative methods like leaf spray mass spectrometry allow for direct chemical analysis of plant tissues without extensive sample preparation or chromatographic separation, facilitating rapid alkaloid identification. researchgate.netfrontiersin.org

Structural Elucidation during Isolation

The definitive determination of the chemical structure of this compound, a complex natural product, has been achieved through the meticulous application and interpretation of various spectroscopic methods.

Application of Spectroscopic Methods (e.g., NMR, Mass Spectrometry, X-ray Crystallography)

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone in the structural elucidation of organic compounds. For this compound and other Sceletium alkaloids, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) have been indispensable. biorxiv.orgfrontiersin.orgcore.ac.ukresearchgate.netpsu.edunih.govd-nb.info These methods provide detailed information about the connectivity of atoms, the types of protons and carbons present, and their spatial relationships within the molecule, which is crucial for constructing the full molecular framework. biorxiv.orgfrontiersin.orgresearchgate.netd-nb.info

Mass Spectrometry (MS): Mass spectrometry plays a vital role in determining the molecular weight and elemental composition of this compound. Techniques such as high-resolution mass spectrometry (HRMS) provide precise mass measurements, allowing for the determination of the molecular formula. psu.edu Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are used for the separation and subsequent identification of the compound. nih.govbiorxiv.orgfrontiersin.orgcore.ac.uk The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide further structural information by revealing the breakdown pathways of the molecule, indicating the presence of specific functional groups and substructures. frontiersin.orgd-nb.info Leaf spray MS has also been utilized for rapid, direct analysis of plant metabolites. researchgate.netfrontiersin.org

X-ray Crystallography: While specific X-ray crystallographic data for this compound itself are not detailed in the provided information, X-ray crystallography has been a critical technique for confirming the structures and, importantly, the absolute configurations of related Sceletium alkaloids, such as (-)-mesembrane and (+)-Sceletium A-4. frontiersin.orgcore.ac.ukpsu.edursc.orgresearchgate.net This method provides unambiguous three-dimensional structural data, including precise bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for validating structures derived from other spectroscopic techniques and for establishing stereochemical relationships between related compounds. rsc.orgresearchgate.net

Stereochemical Assignment and Chirality

This compound is a chiral compound, possessing a specific three-dimensional arrangement of atoms that results in non-superimposable mirror images. Its absolute configuration has been assigned as (S) at the stereogenic center at position 6 of its core structure. nih.gov The determination of this absolute stereochemistry has often been achieved through correlation with other Sceletium alkaloids whose configurations were previously established. psu.edursc.orgresearchgate.net This process can involve comparative spectroscopic analysis, such as Circular Dichroism (CD) spectroscopy, which provides insights into the optical activity and absolute configuration of chiral molecules. psu.edu Additionally, enantiocontrolled synthesis of related compounds and, in some cases, single-crystal X-ray analysis utilizing anomalous dispersion effects, have played a crucial role in unambiguously establishing the absolute configurations of these related alkaloids, thereby allowing for the assignment of stereochemistry to this compound through chemical and spectroscopic correlations. psu.edursc.orgresearchgate.net

Compound Name and PubChem CID

Biosynthetic Pathways and Precursors

Proposed Biosynthetic Routes to (-)-Tortuosamine

This compound is an alkaloid identified in Sceletium tortuosum and other Sceletium species wikipedia.orgwikipedia.orgnih.gov. While a complete, step-by-step elucidation of its specific biosynthetic pathway remains an area of ongoing research, general biogenetic schemes for Sceletium alkaloids have been proposed. Early work by Jeffs et al. in 1974 presented a unified biogenetic scheme encompassing the various Sceletium alkaloids sceletium.org.

The core structure of this compound, along with other related Sceletium alkaloids like mesembrine (B35894) and N-formyltortuosamine, is characterized by a quaternary benzylic carbon rsc.org. This structural feature is central to the proposed synthetic and biosynthetic routes. Unlike Amaryllidaceae alkaloids, which share some structural resemblances but follow distinct biosynthetic pathways involving norbelladine (B1215549) as a key intermediate, mesembrine-type alkaloids (and by extension, other Sceletium alkaloids like tortuosamine) are understood to originate through a different route that does not involve norbelladine encyclopedia.pubmdpi.com. The biosynthesis in Mesembryanthemaceae, the plant family to which Sceletium belongs, is generally thought to involve amino acid precursors such as phenylalanine and tyrosine sceletium.org.

Enzymatic Catalysis and Mechanistic Hypotheses in Alkaloid Formation

The formation of complex alkaloid structures like this compound in plants involves a series of intricate biochemical reactions catalyzed by specific enzymes. Although the full enzymatic machinery for this compound biosynthesis has not been entirely characterized, the general types of reactions and enzyme families involved in alkaloid formation provide insights into the probable mechanisms. These reactions typically include oxidation, reduction, hydroxylation, methylation, phenol-phenol coupling, and oxide bridge formation encyclopedia.pubmdpi.com.

For the related mesembrine alkaloids, the formation of the congested all-carbon quaternary stereocenter is a critical step, hypothesized to involve a Johnson-Claisen rearrangement followed by allylic oxidation rsc.orgresearchgate.net. Subsequent steps in the formation of the tricyclic core, which is common to several Sceletium alkaloids, may involve ester aminolysis and intramolecular aza-Michael reactions rsc.orgrsc.org. While these specific enzymatic steps are often discussed in the context of synthetic chemistry, they reflect the complex transformations likely occurring in the plant's metabolic pathways.

Precursor Incorporation Studies

Precursor incorporation studies, often utilizing isotopically labeled compounds, are crucial for identifying the building blocks of natural products. For Sceletium alkaloids, including this compound, early research by Jeffs et al. (1974) investigated the incorporation of phenylalanine into mesembrine alkaloids frontiersin.org. This aligns with the broader understanding that alkaloids found in the Mesembryanthemaceae family are derived from amino acids such as phenylalanine and tyrosine sceletium.org.

While L-tyrosine and L-phenylalanine are established precursors for the formation of norbelladine in Amaryllidaceae alkaloids, it is important to reiterate that the Sceletium alkaloid pathway is distinct mdpi.com. However, the foundational amino acid precursors (L-tyrosine and L-tryptophan) are common starting points for many plant alkaloids, and their involvement in the initial stages of Sceletium alkaloid biosynthesis is widely accepted.

Comparative Biosynthesis with Other Sceletium Alkaloids

Sceletium species are known to produce a variety of alkaloids, which can be broadly categorized into structural classes, including mesembrine, Sceletium A4, joubertiamine, and tortuosamine wikipedia.orgmdpi.com. Mesembrine-type alkaloids, such as mesembrine, mesembrenone (B1676307), and mesembranol, are often the most predominant wikipedia.orgmdpi.com.

Jeffs et al. (1974) proposed a unified biogenetic scheme that grouped Sceletium alkaloids into three main structural categories sceletium.org. While mesembrine and its derivatives form one significant group characterized by a cis-3a-octahydroindoline nucleus rsc.orgbiorxiv.org, this compound represents a distinct pyridine (B92270) alkaloid class also found in Sceletium tortuosum frontiersin.orgtrugen3.comnih.govquora.comd-nb.info. This highlights the biosynthetic divergence within the Sceletium genus, leading to structurally distinct alkaloid scaffolds from potentially common early precursors. The levels of alkaloids in Sceletium species can also exhibit seasonal variations, suggesting dynamic biosynthetic activity influenced by environmental factors sceletium.org.

Chemical Synthesis and Analog Development

Total Synthesis Strategies

Total synthesis efforts for (-)-tortuosamine aim to construct the entire molecule from simpler precursors, often focusing on controlling stereochemistry and forming challenging structural motifs.

While specific enantioselective total syntheses solely dedicated to this compound are less detailed in the provided literature, the broader family of Sceletium alkaloids, including mesembrine (B35894), often shares similar synthetic challenges, particularly regarding the quaternary benzylic carbon. Collective formal/total syntheses of (±)-tortuosamine have been reported, indicating racemic approaches. For related alkaloids, strategies to achieve enantioselectivity have included palladium-catalyzed asymmetric amination using chiral ligands such as (S)-BINAPO, which was employed in the synthesis of chiral mesembrane (B1247095) and mesembrine intermediates. Another method for constructing carbocyclic quaternary stereocenters with high enantioselectivity involves a sequence of enantioselective Birch reduction–allylation, enol ether hydrolysis, and Cope rearrangement. Tandem [4+2]/[3+2] cycloaddition reactions of nitroalkenes with chiral vinyl ethers have also been successfully utilized to establish two stereogenic centers, including a benzylic quaternary center, with high selectivity in the synthesis of (-)-mesembrine.

Several key methodologies and catalytic reactions have been instrumental in the total synthesis of this compound and related compounds. A prominent approach involves the Wittig olefination–Claisen rearrangement protocol , which has been effectively utilized for constructing the bicyclic core of (±)-tortuosamine and other Sceletium alkaloids. This protocol provides a versatile route to the necessary intermediates. Another significant catalytic reaction employed is the synergistic Cu(I)/iminium catalyzed [3 + 3] condensation of O-acetylketoxime and α,β-unsaturated aldehyde (acrolein) . This reaction also contributes to the formation of the core structure.

An earlier short synthesis of (±)-tortuosamine described by Goehring in 1994 featured an intramolecular SRN1 reaction between a ketone enolate and a 2-halopyridine as a crucial ring-closure step. nih.gov Furthermore, the synthesis of tortuosamine, N-formyltortuosamine, and N-acetyltortuosamine has been achieved through a Diels-Alder reaction of 1,2,3-triazine (B1214393) with enamines . This specific reaction involves heating 1,2,3-triazine with the pyrrolidine (B122466) eneamine of 1-(3',4'-dimethoxyphenyl)-4-oxocyclohexane carbonitrile to yield a quinoline (B57606) derivative, which serves as a key intermediate for these alkaloids.

The formation of all-carbon quaternary centers, such as the characteristic quaternary benzylic carbon in this compound, represents a significant challenge in organic synthesis due to inherent steric issues. In the synthesis of (±)-tortuosamine, the bicyclic core containing this quaternary benzylic carbon is achieved through the aforementioned Wittig olefination–Claisen rearrangement protocol and the synergistic Cu(I)/iminium catalyzed [3 + 3] condensation.

For related Sceletium alkaloids like mesembrine, various strategies have been developed to construct this challenging stereocenter. These include the stereoselective alkylation of dianions derived from C2 symmetric imidazolines, intramolecular Mizoroki-Heck reactions, and the addition of allylic and benzylic Grignard reagents to epoxides. Additionally, palladium-catalyzed sequential arylation and allylic alkylation of highly functionalized cyclohexenones have been employed to generate useful building blocks containing a benzylic quaternary carbon in a single step.

Formal Synthesis Approaches

Formal synthesis approaches for this compound involve the synthesis of an intermediate that has previously been converted into the target molecule. A collective formal/total synthesis of Sceletium alkaloids, including (±)-tortuosamine and (±)-N-formyltortuosamine, has been reported. This strategy focuses on efficiently constructing the bicyclic core, which includes the characteristic quaternary benzylic carbon, through the Wittig olefination–Claisen rearrangement protocol and Cu(I)/iminium catalyzed [3+3] condensation, serving as a key intermediate for the final products.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues and derivatives of this compound is important for exploring structure-activity relationships and potential applications.

N-Formyltortuosamine and N-Acetyltortuosamine are two notable derivatives whose syntheses have been reported. Koyama, Okatani, and Tagahara successfully synthesized both N-formyltortuosamine and N-acetyltortuosamine using a Diels-Alder reaction involving 1,2,3-triazine and enamines. Specifically, the reaction of 1,2,3-triazine with the pyrrolidine eneamine of 1-(3',4'-dimethoxyphenyl)-4-oxocyclohexane carbonitrile yields a quinoline derivative, which is a crucial intermediate for the synthesis of these analogues. Additionally, the synthesis of N-acetyltortuosamine has been achieved through a method involving the thermal rearrangement of oxime O-allyl ethers to construct cycloalkenopyridines. The collective formal/total synthesis strategy also includes the synthesis of (±)-N-formyltortuosamine.

Design and Preparation of Modified Structures

The exploration of modified structures and analogs of tortuosamine is crucial for understanding structure-activity relationships and potentially developing new compounds. Key analogs that have been synthesized include N-formyltortuosamine and N-acetyltortuosamine. These modifications typically involve alterations to the nitrogen atom within the molecule.

One notable approach to the synthesis of tortuosamine and its N-formyl and N-acetyl derivatives involves the application of Diels-Alder reactions utilizing 1,2,3-triazines with enamines. This method facilitates the construction of the substituted pyridine (B92270) core, which is a central feature of the tortuosamine scaffold. For instance, a quinoline derivative, a key intermediate for tortuosamine, N-formyltortuosamine, and N-acetyltortuosamine, was obtained by heating 1,2,3-triazine with a pyrrolidine enamine clockss.orgresearchgate.netnih.gov.

The preparation of these analogs often follows similar synthetic pathways to the parent compound, with the final derivatization occurring at a late stage or being integrated into the cyclization steps. For example, the enantiocontrolled synthesis of (+)-Sceletium A-4 was shown to afford (+)-tortuosamine upon hydrogenolysis, and subsequent formylation of (+)-tortuosamine yielded (+)-N-formyltortuosamine, demonstrating a direct correlation in absolute configuration among these related natural products chem960.com.

| Analog Name | Structural Modification | Key Synthetic Step (Example) | Reference |

| N-Formyltortuosamine | Formylation at Nitrogen | Formylation of tortuosamine or related intermediate | chem960.com |

| N-Acetyltortuosamine | Acetylation at Nitrogen | Acetylation of tortuosamine or related intermediate | researchgate.net |

Advancements in Synthetic Organic Chemistry for Complex Alkaloids

The total synthesis of this compound and related Sceletium alkaloids has significantly contributed to the development and refinement of synthetic organic chemistry methodologies, particularly for constructing complex nitrogen-containing polycycles and quaternary stereocenters.

Several key synthetic strategies have been successfully employed:

Wittig Olefination–Claisen Rearrangement Protocol : This powerful tandem reaction sequence has been utilized in the collective formal/total synthesis of (±)-tortuosamine and other Sceletium alkaloids. This protocol is effective for building complex carbon frameworks with precise control over bond formation acs.orgacs.orgCurrent time information in Bangalore, IN..

Cu(I)/Iminium Catalyzed [3+3] Condensation : In conjunction with the Wittig–Claisen rearrangement, a synergistic Cu(I)/iminium catalyzed [3+3] condensation of O-acetylketoxime and α,β-unsaturated aldehyde has been employed to efficiently construct the bicyclic core of (±)-tortuosamine, demonstrating a sophisticated approach to forming the characteristic quaternary benzylic carbon acs.orgacs.orgCurrent time information in Bangalore, IN..

Intramolecular SRN1 Reaction : A concise four-step synthesis of (±)-tortuosamine featured an intramolecular SRN1 (radical nucleophilic substitution, unimolecular) reaction between a ketone enolate and a 2-halopyridine as a pivotal ring-closure step. This highlights the utility of radical chemistry in forming challenging C-C bonds in complex systems researchgate.net.

Thermal Rearrangement of Oxime O-Allyl Ethers : Another modified synthetic route to tortuosamine involved the thermal rearrangement of oxime O-allyl ethers. This method proved effective for constructing the cycloalkenopyridine ring system, showcasing the versatility of rearrangement reactions in alkaloid synthesis clockss.orgresearchgate.netnih.gov.

Enantioselective Approaches to Quaternary Carbon Centers : While specific yields for the enantioselective total synthesis of this compound are not widely detailed in the provided literature snippets, the broader field of Sceletium alkaloid synthesis has seen significant advancements in this area. For example, enantioselective total syntheses of the related alkaloid (-)-mesembrine have been achieved with high enantiomeric excess (e.g., >95% ee, up to 99.7% ee) using strategies like stereoselective alkylation of dianions derived from C2 symmetric imidazolines or iridium-catalyzed asymmetric hydrogenation Current time information in Bangalore, IN.researchgate.net. These advancements are critical for accessing the biologically active enantiomers of natural products and demonstrate the increasing control over stereochemistry in complex molecule synthesis.

These diverse synthetic methodologies underscore the continuous evolution of organic chemistry, providing powerful tools for accessing structurally complex natural products like this compound and its analogs. The development of such routes not only provides access to these valuable compounds but also pushes the boundaries of synthetic efficiency, atom economy, and stereochemical control.

Biological Activities and Molecular Mechanisms of Action

Neuromodulatory Activities

(-)-Tortuosamine, as a constituent of Sceletium tortuosum, contributes to the plant's neuromodulatory effects, which are largely attributed to its influence on several key neurotransmitter systems and associated signaling pathways.

This compound is one of the alkaloids identified in Sceletium tortuosum that contributes to its mood-elevating actions, in part by interacting with serotonin (B10506) receptors as a serotonin-uptake inhibitor. wikipedia.orgnih.govchem960.com Extracts of Sceletium tortuosum, which contain this compound, have demonstrated potent inhibition of the serotonin transporter (SERT). wikipedia.orgnih.gov This mechanism involves blocking the reuptake of serotonin into presynaptic neurons, which subsequently increases the concentration of serotonin in the synaptic cleft. chem960.com While mesembrine (B35894) is often highlighted as a primary and potent SERT inhibitor, this compound is explicitly recognized as one of the alkaloids involved in this interaction. chem960.com However, studies indicate that this compound exhibits weaker serotonin reuptake inhibition compared to mesembrenone (B1676307).

Table 1: Sceletium tortuosum Extract Activity on SERT and PDE4

| Target | Activity | IC50 / Ki Value (for extract) | Reference |

| SERT | Inhibition | 4.3 µg/ml (IC50) | wikipedia.org |

| PDE4 | Inhibition | 8.5 µg/ml (IC50) | wikipedia.org |

A standardized extract of Sceletium tortuosum, which contains this compound, has demonstrated binding affinity and inhibitory effects on a range of other neurotransmitter receptors. These include binding at δ2- and μ-opioid receptors, and the cholecystokinin-1 receptor. Furthermore, the extract has shown significant inhibition (greater than 80%) at non-selective GABA receptors. While specific binding data for isolated this compound on these receptors are less detailed than for other Sceletium alkaloids like mesembrine (which acts as an agonist for GABA-A, δ2-opioid, μ-opioid, and cholecystokinin-1 receptors at high doses), the presence of this compound within the extract suggests its contribution to this broader spectrum of receptor interactions.

The neuromodulatory actions of Sceletium tortuosum alkaloids, including this compound, are underpinned by their influence on crucial cellular and sub-cellular signaling pathways. The inhibition of SERT leads to an increased availability of serotonin in the synaptic cleft, which is vital for regulating mood, enhancing stress resilience, and promoting emotional balance. Concurrently, PDE4 inhibition results in elevated intracellular cAMP levels, a key second messenger. This increase in cAMP impacts various cellular signal transduction pathways, and its modulation is implicated in the regulation of anxiety and depression. nih.gov The dual action of Sceletium tortuosum extracts on both SERT and PDE4 pathways is believed to offer potential therapeutic advantages, influencing processes related to neuroplasticity and neuroprotection. nih.gov Studies using functional magnetic resonance imaging (fMRI) have shown that Sceletium tortuosum extracts can attenuate amygdala reactivity to fearful faces and reduce amygdala-hypothalamus coupling, indicating an ability to modulate the brain's threat circuitry. nih.gov

Anti-Inflammatory Mechanisms (Cellular and Molecular)

Beyond its neuromodulatory effects, Sceletium tortuosum extracts, containing alkaloids such as this compound, also exhibit anti-inflammatory properties, acting at cellular and molecular levels.

Sceletium tortuosum extracts have demonstrated notable anti-inflammatory capacities. Compounds present in Sceletium tortuosum can modulate cytokine levels and reduce inflammatory responses. In in vitro studies using primary human monocytes, Sceletium extract treatment was associated with increased mitochondrial viability and an upregulation of interleukin-10 (IL-10) release under basal conditions. Furthermore, the extract effectively prevented the decrease in mitochondrial viability caused by lipopolysaccharide (LPS) exposure and did not negatively impact the acute inflammatory response to immune challenge. These findings suggest that Sceletium may be beneficial in attenuating cytokine-induced depression and systemic low-grade inflammation within immune cells. The inhibition of PDE4, a major enzyme subtype expressed in immune and inflammatory cells, is also a significant mechanism through which Sceletium tortuosum extracts can suppress various inflammatory responses.

Antioxidant Properties and Reactive Oxygen Species Scavenging

This compound has been directly identified for its antioxidant properties. Sceletium tortuosum extracts, rich in phytochemicals including this compound, exhibit significant antioxidant activity and reactive oxygen species (ROS) scavenging capabilities in both in vitro and in vivo studies. This antioxidative effect is considered a crucial mechanism underlying some of its neuroprotective actions.

Immunomodulatory Effects (Cellular and Molecular)

The immunomodulatory effects of Sceletium tortuosum extracts, containing this compound, have been investigated at cellular and molecular levels. Studies on primary human monocytes revealed that Sceletium extract treatment led to increased mitochondrial viability and an upregulation of interleukin-10 (IL-10) release under basal conditions. Moreover, the extract completely prevented the decrease in mitochondrial viability induced by lipopolysaccharide (LPS) exposure, indicating cytoprotective effects in the context of endotoxin (B1171834) stimulation. While exhibiting mild anti-inflammatory properties, Sceletium treatment does not impede the mounting of an adequate immune response to acute immune challenges.

Anti-HIV Activity and Mechanistic Insights

This compound has shown direct anti-HIV activity, particularly through its interaction with viral enzymes. The compound exhibited strong binding to the active site of the NS3/4A helicase, a crucial enzyme for Hepatitis C virus (HCV) replication, with a binding affinity of -7.1 kcal mol⁻¹, closely matching that of the native ligand (-7.7 kcal mol⁻¹). This direct mechanistic insight highlights this compound's potential as an antiviral agent. Furthermore, crude and standardized extracts of Sceletium tortuosum have demonstrated anti-HIV properties, including inhibitory effects against HIV-1 reverse transcriptase (RT) and protease (PR) in in vitro studies. For instance, ethanol (B145695) and ethyl acetate (B1210297) extracts of S. tortuosum showed IC₅₀ values of <50 µg/mL and 121.7 ± 2.5 µg/mL against HIV-1 RT and PR, respectively.

Other Documented Biological Activities (e.g., Antimalarial)

Beyond the aforementioned activities, this compound has also been associated with antimalarial properties. It has been identified as a molecule with efficacy against the Plasmodium falciparum's farnesyltransferase, an enzyme critical for the parasite's survival. This suggests its potential as a lead compound in the development of new antimalarial drugs. General extracts of Sceletium tortuosum have also displayed antimalarial activity in various studies.

In Vitro and In Vivo (Non-Human) Pharmacological Profiling

Pharmacological profiling of this compound and Sceletium tortuosum extracts has been conducted using both in vitro and non-human in vivo models. In vitro studies have explored binding affinities and enzyme inhibition, such as the strong binding of this compound to NS3/4A helicase. Sceletium tortuosum extracts have been profiled for their inhibition of the serotonin transporter (SERT) and PDE4, with a standardized extract (Zembrin®) showing an IC₅₀ on SERT of 4.3 µg/ml and inhibiting PDE4 chem960.com.

In non-human in vivo studies, Sceletium tortuosum extracts have been evaluated in animal models. For example, a study in rats investigated the effects of S. tortuosum extract on psychological stress, observing a reduction in interleukin-2 (B1167480) (IL-2) production. Pre-clinical studies in domestic cats and dogs have also indicated positive effects on mood and behavior without significant adverse reactions. Metabolomic characterization and molecular docking studies have been employed to predict the neurological activity of Sceletium alkaloids against targets that modulate anxiety and depression. Furthermore, in vitro microshoot and callus suspension cultures of S. tortuosum have been used to monitor the production of alkaloids like mesembrine, providing insights into their biosynthesis and potential for biotechnological production.

Receptor Binding Assays and Enzyme Inhibition Studies

Specific receptor binding assays and enzyme inhibition studies focusing solely on this compound are largely absent in the current scientific literature. While Sceletium tortuosum extracts and its major alkaloids like mesembrine and mesembrenone have been extensively studied for their interactions with various pharmacological targets, including the serotonin (5-HT) transporter (SERT) and phosphodiesterase-4 (PDE4) enzyme, detailed data for this compound itself have not been widely reported wikipedia.org.

The majority of published research on Sceletium tortuosum's pharmacological actions attributes its effects to the mesembrine-type alkaloids, which have demonstrated potent inhibition of SERT and PDE4 wikipedia.org. For instance, mesembrine has been identified as a highly active alkaloid against the 5-HT transporter with a Ki of 1.4 nM, and mesembrenone has shown strong inhibition of PDE4B with an IC50 of 0.47 µg/ml wikipedia.org. However, the contribution of this compound to these observed activities within the whole extract, or its independent activity, remains largely uncharacterized.

Animal Model Studies for Pre-clinical Evaluation

Pre-clinical evaluation in animal models specifically investigating the effects of isolated this compound is not extensively documented in the available literature. Animal studies involving Sceletium tortuosum extracts have demonstrated various effects, including anxiolytic and antidepressant-like activities, and positive impacts on psychological stress in models such as restraint-induced stress in rats wikipedia.org. For instance, a Sceletium extract has been shown to have anxiolytic effects in rats at doses of 75 and 100 mg/kg wikipedia.org. Some studies have also reported beneficial effects of the whole plant material in domestic animals exhibiting signs of stress or dementia. However, these studies typically utilize the crude extract or focus on the more abundant mesembrine alkaloids, making it challenging to isolate and attribute specific pre-clinical effects to this compound wikipedia.org. The lack of specific data for this compound limits a detailed discussion of its pre-clinical efficacy and safety profile in animal models.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Requirements for Specific Activities

The precise pharmacological targets and corresponding pharmacophoric requirements for (-)-tortuosamine remain largely unelucidated. nih.gov The majority of pharmacological research on Sceletium alkaloids has centered on mesembrine (B35894) and its analogues, which are known to act as potent serotonin (B10506) reuptake inhibitors (SRIs) and, in some cases, phosphodiesterase 4 (PDE4) inhibitors. mdpi.comresearchgate.net For SERT inhibition by mesembrine-type alkaloids, the key pharmacophoric features are believed to include a protonated tertiary amine and an aromatic ring, which interact with key residues in the transporter's binding site.

This compound belongs to a different structural class, characterized as a ring C-seco Sceletium alkaloid A4 type. sceletium.com Its structure incorporates a 2,3-disubstituted pyridine (B92270) moiety, which distinguishes it from the 3a-aryl-cis-octahydroindole skeleton of mesembrine. sceletium.com This fundamental structural difference suggests that this compound may interact with different biological targets or engage with the same targets in a distinct manner. The nitrogen atom within the pyridine ring, along with the tertiary amine in the side chain, are likely critical pharmacophoric elements, potentially participating in hydrogen bonding or ionic interactions with receptor sites. However, without dedicated pharmacological studies, the specific activities and the exact structural requirements for these actions remain speculative.

Impact of Stereochemistry on Biological Efficacy

Stereochemistry is a critical factor in the biological activity of many natural products, as biological targets such as receptors and enzymes are chiral environments. nih.gov this compound is a chiral molecule, and its stereochemical configuration is expected to have a significant impact on its biological efficacy.

This principle is well-established for other Sceletium alkaloids. For instance, the naturally occurring (-)-mesembrine is a more potent inhibitor of the serotonin transporter (SERT) than its unnatural enantiomer, (+)-mesembrine. nih.gov This stereoselectivity indicates a specific and optimized interaction of the natural enantiomer with the binding site on the transporter.

While direct comparative studies on the stereoisomers of tortuosamine are not available, it is highly probable that the biological activity resides predominantly in the naturally occurring (-)-isomer. The specific spatial arrangement of the substituents on the chiral centers of this compound will dictate its binding affinity and efficacy at its molecular targets. Any alteration in this stereochemistry would likely lead to a significant reduction or complete loss of its biological effects, underscoring the importance of the molecule's three-dimensional structure for its function.

Comparative SAR Analysis with Related Sceletium Alkaloids

Comparing the structure of this compound with other alkaloids from Sceletium tortuosum offers valuable insights into its potential biological activity. The alkaloids from this plant are broadly categorized into four structural types: mesembrine, joubertiamine, Sceletium alkaloid A4, and tortuosamine. nih.gov

This compound is structurally most similar to Sceletium alkaloid A4, both belonging to a class of alkaloids with a C-seco (cleaved ring) framework and a pyridine ring. rsc.orgresearchgate.net The primary distinction between the major Sceletium alkaloids lies in their core ring structures. Mesembrine possesses a rigid tricyclic system, which is crucial for its high affinity for the serotonin transporter. researchgate.net In contrast, the more flexible, open-ring structure of tortuosamine suggests it may accommodate different binding pockets or exhibit a different mode of action.

The table below provides a structural comparison of this compound with other key Sceletium alkaloids.

| Alkaloid | Structural Class | Key Structural Features | Known Biological Activities |

| This compound | Ring C-seco Sceletium alkaloid A4 type | Open C-ring, 2,3-disubstituted pyridine moiety | Psychoactive properties suggested, but specific mechanisms are unknown. nih.gov |

| (-)-Mesembrine | 3a-aryl-cis-octahydroindole | Tricyclic core, cis-fused octahydroindole ring | Potent serotonin reuptake inhibitor (SERT). researchgate.net |

| Mesembrenone (B1676307) | 3a-aryl-cis-octahydroindole | Similar to mesembrine but with a ketone and a double bond in the cyclohexene (B86901) ring | Serotonin reuptake inhibitor and phosphodiesterase 4 (PDE4) inhibitor. researchgate.net |

| Sceletium Alkaloid A4 | 2,3-disubstituted pyridine | Structurally related to tortuosamine | Biological activity not well characterized. biorxiv.org |

The presence of the pyridine ring in both tortuosamine and Sceletium alkaloid A4 introduces a different electronic and steric profile compared to the dimethoxybenzene ring found in mesembrine and mesembrenone. This modification could lead to altered receptor interactions and potentially a different spectrum of pharmacological activity. The flexibility of the seco-ring structure in tortuosamine may also allow it to adopt conformations that are not possible for the rigid mesembrine-type alkaloids, potentially enabling interactions with a different set of biological targets.

Computational Chemistry and Molecular Docking for Ligand-Target Interactions

Computational methods, including molecular docking, are powerful tools for predicting and analyzing the interaction between a ligand and its biological target at a molecular level. While specific molecular docking studies focused on this compound are scarce in the published literature, insights can be gained from computational analyses of related Sceletium alkaloids, particularly in their interaction with the serotonin transporter (SERT). researchgate.net

Molecular docking studies of mesembrine with a homology model of human SERT have identified key interactions that contribute to its inhibitory activity. These studies suggest that the protonated tertiary amine of mesembrine forms a crucial salt bridge with an aspartate residue (Asp98) in the binding pocket. Furthermore, the dimethoxybenzene ring is thought to engage in hydrophobic and aromatic stacking interactions with surrounding tyrosine (Tyr95, Tyr176) and phenylalanine (Phe335) residues.

Based on the structure of this compound, a hypothetical docking model can be proposed. The tertiary amine in the side chain of tortuosamine could similarly interact with the key aspartate residue in the SERT binding site. The pyridine ring, being aromatic, could also participate in stacking interactions with the aromatic residues in the binding pocket. However, the different geometry and electronic properties of the pyridine ring compared to the dimethoxybenzene ring of mesembrine would likely result in a different binding orientation and affinity.

The table below summarizes the key interacting residues in SERT for mesembrine-type alkaloids, which could be potential interaction sites for this compound.

| Target Protein | Key Interacting Residues | Type of Interaction | Reference Alkaloid |

| Serotonin Transporter (SERT) | Asp98 | Salt Bridge | Mesembrine |

| Tyr95, Tyr176, Phe335 | Aromatic Stacking/Hydrophobic | Mesembrine | |

| Val100, Ile172, Gly338 | Van der Waals | Mesembrine |

Further in silico studies, including molecular dynamics simulations, are needed to build a reliable model of the interaction between this compound and potential biological targets like SERT. Such studies would be invaluable in elucidating its mechanism of action and guiding future drug discovery efforts based on its unique chemical scaffold.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the molecular formula and exact mass of chemical compounds. For (-)-Tortuosamine, with a molecular formula of C20H26N2O2, its computed exact mass is 326.199428076 Da. nih.gov HRMS, particularly when coupled with electrospray ionization (ESI), allows for the detection of the protonated molecular ion ([M+H]+) with high accuracy, confirming the elemental composition. conicet.gov.ar

While specific detailed fragmentation patterns for this compound are not extensively reported in general review literature, mass spectrometry (MS) and tandem mass spectrometry (MS/MS) techniques are broadly employed to provide characteristic fragment ions. These fragmentation patterns are critical for confirming the structural identity of alkaloids within Sceletium extracts. ualberta.ca The ability of HRMS to offer high mass accuracy is vital in distinguishing between compounds with very similar nominal masses, thereby enhancing the reliability of identification.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D NMR, Solid-State NMR) for Detailed Structural Information

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is fundamental for the detailed structural elucidation of natural products. Researchers have extensively utilized NMR to confirm the structures of various Sceletium alkaloids, including tortuosamine and its congeners. core.ac.ukbiorxiv.orgnih.govfrontiersin.org

2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are particularly powerful. These techniques provide crucial information about proton-proton couplings and proton-carbon correlations, which are essential for assigning specific chemical shifts to each atom in the molecule and establishing the connectivity of the molecular skeleton. core.ac.uk For instance, 2D NMR has been applied in studies exploring the chemotypic variation of Sceletium tortuosum, helping to identify marker compounds that distinguish different populations. researchgate.net While specific 1H and 13C NMR chemical shifts and coupling constants for this compound are often presented in original research articles, they are generally not detailed in broad reviews. Solid-state NMR, while a valuable technique for insoluble or amorphous compounds, has not been specifically cited in the provided literature as a primary method for this compound characterization.

Hyphenated Chromatographic Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis and Quantification

Hyphenated chromatographic techniques combine the separation power of chromatography with the identification and quantification capabilities of mass spectrometry. Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely applied for the analysis of Sceletium alkaloids, including this compound, in complex plant extracts. biorxiv.orgnih.govbiorxiv.org

Emerging Analytical Technologies (e.g., DART-HR-TOF-MS) for Rapid Profiling

Emerging analytical technologies offer rapid and efficient profiling capabilities, significantly reducing sample preparation time. Direct Analysis in Real Time coupled with High-Resolution Time-of-Flight Mass Spectrometry (DART-HR-TOF-MS) is a notable example. This ambient ionization technique allows for the immediate determination of chemical composition and the production of high-resolution, accurate mass spectra by simply placing a sample, often in its native form, between the DART ion source and the mass spectrometer inlet. researchgate.net

DART-HR-TOF-MS has been highlighted for its potential in rapid alkaloid identification and quality control purposes in Sceletium tortuosum. biorxiv.orgnih.govresearchgate.net It can be used as an authentication tool to identify characteristic biomarkers within the plant material and detect adulterated samples. biorxiv.orgnih.gov The method's ability to analyze samples with minimal or no preparation makes it highly valuable for high-throughput screening and rapid profiling in research and industrial settings.

Application in Chemotaxonomic and Quality Control Research Methodologies

The advanced analytical and spectroscopic techniques discussed are fundamental to chemotaxonomic studies and quality control methodologies for Sceletium species. This compound, as one of the identified alkaloids in Sceletium tortuosum, serves as a chemical marker. nih.govresearchgate.netresearchgate.net

Chemotaxonomic Research: These methods enable the study of chemical variations within and between different Sceletium species and populations. By analyzing the alkaloid profiles, including the presence and relative concentrations of compounds like this compound, researchers can establish chemotaxonomic relationships and address challenges related to species misidentification. biorxiv.orgnih.govresearchgate.net For instance, metabolomics studies utilizing NMR and UPLC-MS have revealed intra-species differences in S. tortuosum based on geographic locations, with varying total alkaloid concentrations. nih.gov

Quality Control Research: In the context of herbal products derived from Sceletium tortuosum, these analytical techniques are essential for ensuring product quality, consistency, and authenticity. They allow for the identification and quantification of key active constituents, monitoring transformations of alkaloids during processing (e.g., fermentation), and detecting potential adulterants. ualberta.cacore.ac.ukbiorxiv.orgnih.gov The development of validated analytical methods, such as HPLC-UV and LC-MS, for the accurate identification and quantification of Sceletium alkaloids, is crucial for the manufacture and quality control of products containing this plant material. core.ac.ukbiorxiv.org

Future Perspectives and Research Frontiers

Identification of Novel Biological Targets and Signaling Pathways

While Sceletium tortuosum extracts, which contain (-)-Tortuosamine, have demonstrated a spectrum of biological activities including neuromodulatory, anti-HIV, antioxidant, and neuroprotective properties, the specific molecular targets and signaling pathways modulated by this compound itself are largely unknown. nih.govresearchgate.netpanixen.comresearchgate.netresearchgate.net Research has predominantly focused on the more abundant mesembrine-type alkaloids, such as mesembrine (B35894) and mesembrenone (B1676307), which are recognized for their roles as serotonin (B10506) reuptake inhibitors and phosphodiesterase 4 (PDE4) inhibitors. nih.govcannastoreams.grpsychiatriapolska.pl A significant research frontier involves precisely identifying the unique biological targets of this compound. This will necessitate detailed in vitro and in vivo studies to dissect its distinct pharmacological profile, moving beyond the general effects observed for crude plant extracts. Understanding these specific interactions will be crucial for developing targeted therapeutic applications.

Development of Advanced Synthetic Methodologies for Enantiopure Compounds

This compound exists as an enantiopure compound, and its specific stereochemistry is likely critical for its biological activity. nih.gov While total and formal syntheses of racemic (±)-tortuosamine have been reported, and asymmetric synthesis of its enantiomer (+)-tortuosamine has been explored, there is a continuous need for the development of more advanced, efficient, and scalable synthetic methodologies to obtain enantiopure this compound. rsc.orgacs.orgacs.orgresearchgate.net Future synthetic efforts should focus on highly stereoselective routes that minimize steps, improve yields, and are amenable to large-scale production. Such advancements are vital for providing sufficient quantities of the pure compound for comprehensive biological evaluation and potential pharmaceutical development.

In-depth Investigation of Biosynthetic Enzymes and Genetic Basis

The complete biosynthetic pathway of the Sceletium alkaloids, including this compound, remains to be fully elucidated. Current understanding suggests that the pathway involves complex enzymatic steps, but the specific enzymes and genetic regulatory mechanisms governing the production of this compound are not yet thoroughly characterized. frontiersin.orgbiorxiv.orgresearchgate.net Future research should aim to identify and characterize the genes encoding the biosynthetic enzymes responsible for this compound synthesis. This can involve genetic sequencing, enzyme isolation, and functional characterization studies. A deeper understanding of the genetic basis and enzymatic machinery will not only provide insights into natural product biogenesis but also open avenues for biotechnological production through synthetic biology approaches. pageplace.de

Rational Design of Potent and Selective Analogues

With a clearer understanding of this compound's biological targets and mechanisms, a significant research direction involves the rational design of novel analogues. This approach leverages computational modeling and medicinal chemistry principles to modify the chemical structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.comnih.gov The goal is to create compounds with improved therapeutic indices, reduced off-target effects, and better bioavailability. This iterative process of design, synthesis, and biological evaluation will be critical for developing next-generation therapeutics based on the this compound scaffold.

Application of Chemical Biology Approaches to Dissect Molecular Mechanisms

Chemical biology approaches offer powerful tools to probe and dissect the molecular mechanisms of small molecules in complex biological systems. mdpi.comnih.gov For this compound, future research should extensively employ these techniques, including the development of chemical probes, activity-based protein profiling, and photo-affinity labeling. mdpi.comnih.govnih.gov These methods can help to directly identify protein targets, map binding sites, and unravel the downstream signaling cascades affected by this compound. Such detailed mechanistic insights are essential for validating its therapeutic potential and understanding its precise role in observed biological effects.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Research

The integration of various omics technologies will be instrumental in gaining a holistic understanding of this compound. Metabolomics can be used to comprehensively profile the chemical composition of Sceletium species and identify variations in this compound content across different cultivars or growth conditions. nih.govfrontiersin.org Proteomics can identify proteins whose expression or modification patterns are altered by this compound treatment, providing further clues about its cellular targets and pathways. researchgate.netnih.govkinetica.co.uk Genomics and transcriptomics can shed light on the genetic factors influencing its biosynthesis and the gene expression changes induced by its activity. The synergistic application of these technologies will provide a systems-level view of this compound's biological impact and its place within the broader Sceletium phytochemistry.

Addressing Gaps in Pre-clinical Pharmacological Understanding

Despite promising initial findings for Sceletium tortuosum extracts, there remains a significant gap in the pre-clinical pharmacological understanding of individual alkaloids like this compound. nih.govresearchgate.netpanixen.comresearchgate.netbiorxiv.orgnih.gov Specifically, there is a recognized lack of detailed pharmacological information regarding the molecular physiological effects of these minor alkaloids in medical clinical settings. frontiersin.orgbiorxiv.orgnih.gov Future research must prioritize robust pre-clinical studies, including comprehensive pharmacokinetic profiling (absorption, distribution, metabolism, excretion), detailed pharmacodynamic studies, and in vivo efficacy and safety assessments. Addressing these gaps, including toxicology assays and bioavailability studies, is critical to fully characterize the therapeutic potential and safety profile of this compound and pave the way for potential clinical development. cannastoreams.grbiorxiv.orgnih.gov

Q & A

Q. What spectroscopic methods are critical for identifying (-)-Tortuosamine and confirming its molecular structure?

this compound’s structure is confirmed through a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Key evidence includes its mass spectral fragmentation pattern, where abundant ions at m/e 282 and 268 arise from sequential loss of side-chain fragments. The hydrogen transfer process observed in tortuosamine-N-d derivatives further validates structural assignments . For initial identification, compare fragmentation patterns with reference data from alkaloid databases or prior studies on Sceletium tortuosum .

Q. How can researchers isolate this compound from natural sources like Sceletium tortuosum?

Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic separation. Column chromatography with silica gel or reversed-phase HPLC is used to purify the compound. Confirmation of purity requires analytical techniques such as thin-layer chromatography (TLC) and high-resolution MS. Structural analogs like mesembrane or dihydrojoubertiamine (often co-occurring in Sceletium) should be differentiated using retention time and spectral comparisons .

Q. What are the primary challenges in synthesizing this compound, and how can they be addressed?

Synthesis challenges include stereochemical control and regioselective functionalization. Retrosynthetic analysis should focus on constructing the pyridine core and attaching the A-formylethamine side chain. Hydrogenation steps may require chiral catalysts to preserve enantiomeric purity. Monitor intermediates using NMR and MS to detect racemization or side reactions .

Advanced Research Questions

Q. How can contradictions in mass spectral data for this compound derivatives be resolved?

Discrepancies in fragmentation patterns (e.g., m/e 269 vs. 268 ions) often stem from hydrogen transfer processes or isotopic labeling. For example, tortuosamine-N-d exhibits a mass shift to m/e 270, confirming hydrogen transfer from the secondary nitrogen. Use deuterated analogs and computational modeling (e.g., density functional theory) to map fragmentation pathways and validate mechanistic hypotheses .

Q. What experimental strategies are recommended for investigating this compound’s bioactivity against viral targets like HCV NS3/4A helicase?

Employ in vitro enzyme inhibition assays with recombinant NS3/4A helicase. Compare this compound’s IC₅₀ values with known inhibitors like hordenine or O-methyljoubertiamine (see comparative bioactivity tables) . Use molecular docking to predict binding interactions and guide structure-activity relationship (SAR) studies. Validate findings with cell-based assays in HCV replicon systems.

Q. How should researchers design studies to address conflicting reports on this compound’s pharmacokinetic properties?

Conduct systematic reviews of existing literature to identify methodological gaps (e.g., variability in animal models or dosing regimens). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions . Use in vivo pharmacokinetic studies with LC-MS/MS quantification to measure bioavailability, half-life, and metabolite profiles. Cross-validate results across independent labs to ensure reproducibility .

Q. What analytical approaches are optimal for detecting this compound in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) offers high sensitivity and specificity. Optimize sample preparation (e.g., solid-phase extraction) to minimize matrix effects. Include isotopic internal standards (e.g., deuterated this compound) to correct for recovery variability. Validate methods per FDA/ICH guidelines for accuracy, precision, and linearity .

Methodological Guidance

Q. How can researchers ensure robust data interpretation when studying this compound’s metabolic pathways?

Integrate metabolomics datasets (e.g., UPLC-QTOF-MS) with pathway analysis tools like MetaboAnalyst. Use stable isotope tracers (¹³C or ¹⁵N-labeled compounds) to track metabolic fluxes. Address contradictions by replicating experiments under controlled conditions and applying statistical rigor (e.g., Bonferroni correction for multiple comparisons) .

What frameworks are effective for formulating hypothesis-driven research questions on this compound?

Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) or FINER criteria. Example: "In HCV-infected hepatocytes (P), does this compound (I) compared to silibinin (C) reduce viral replication (O) within 48 hours (T)?" .

Q. How should systematic reviews on this compound’s pharmacological potential be conducted?

Follow PRISMA guidelines for literature screening and data extraction. Collaborate with information specialists to design comprehensive search strategies across databases (e.g., PubMed, SciFinder). Use risk-of-bias tools (e.g., ROBIS) to assess study quality. Meta-analyze data only if homogeneity in experimental designs exists .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.